Bromination of Benzenesulfonamide Increases Acetylcholinesterase (AChE) Inhibition – Direct Parent-vs-Brominated Comparison
Non-brominated benzene sulfonamide exhibited 61.40 ± 0.21% AChE inhibition at highest tested concentration with an IC₅₀ of 241.85 µg/mL, whereas the N,N-dibrominated benzenesulfonamide product achieved 63.98 ± 1.51% inhibition with an IC₅₀ of 192.89 µg/mL, representing a 20.3% improvement in IC₅₀ potency upon bromination. The positive control galantamine showed 75.72 ± 0.35% inhibition with an IC₅₀ of 43.30 µg/mL [1]. This class-level evidence directly supports the procurement of brominated over non-brominated benzenesulfonamide scaffolds for cholinesterase-targeted programs.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition |
|---|---|
| Target Compound Data | 63.98 ± 1.51% inhibition at highest concentration; IC₅₀ = 192.89 µg/mL (for N,N-dibromobenzenesulfonamide as closest class representative) |
| Comparator Or Baseline | Benzenesulfonamide (non-brominated): 61.40 ± 0.21% inhibition; IC₅₀ = 241.85 µg/mL; Galantamine: 75.72 ± 0.35%; IC₅₀ = 43.30 µg/mL |
| Quantified Difference | 20.3% improvement in IC₅₀ (241.85 → 192.89 µg/mL); 2.58 percentage-point increase in max inhibition |
| Conditions | Ellman's assay; in vitro; concentrations not explicitly specified for max inhibition; IC₅₀ values calculated from dose-response curves |
Why This Matters
The brominated scaffold delivers a ~20% improvement in AChE inhibitory potency over the non-brominated parent, a magnitude of difference that can determine hit-to-lead progression in neurodegenerative disease programs, directly justifying the procurement of the brominated compound over the non-brominated analog N,3-dimethylbenzenesulfonamide.
- [1] Mahnashi MH, Alyami BA, Alqahtani YS, Alqarni AO, Saeed Jan M, Ayaz M, et al. Molecular docking supported observed changes in anticholinesterase, antioxidant and α-glucosidase inhibitions upon the bromination of benzene sulfonamide. Journal of the Chemical Society of Pakistan. 2022;44(1):47-55. View Source
